molecular formula C17H26N2O2 B5644338 2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone

2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone

Cat. No.: B5644338
M. Wt: 290.4 g/mol
InChI Key: QUVYWEDRSIXIFV-UHFFFAOYSA-N
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Description

2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone is a complex organic compound that features a methoxy group, a piperidine ring, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Aniline Derivative: The aniline derivative can be introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon attached to the aniline derivative.

    Methoxy Group Addition: The methoxy group is usually introduced through a methylation reaction using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The aniline derivative can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of piperidine and aniline derivatives with biological systems.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and aniline derivative can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxy group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1-[3-(4-methylanilino)piperidin-1-yl]ethanone
  • 2-Methoxy-1-[3-(4-ethylanilino)piperidin-1-yl]ethanone
  • 2-Methoxy-1-[3-(4-isopropylanilino)piperidin-1-yl]ethanone

Uniqueness

2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone is unique due to the presence of the propan-2-yl group on the aniline derivative, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13(2)14-6-8-15(9-7-14)18-16-5-4-10-19(11-16)17(20)12-21-3/h6-9,13,16,18H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVYWEDRSIXIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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